molecular formula C17H8Cl2FN3OS B12144408 (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12144408
M. Wt: 392.2 g/mol
InChI Key: PJLJFUBETXBEOF-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(3,4-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a fluorophenyl group, and a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring.

    Introduction of the Dichlorobenzylidene Group: This is achieved through a condensation reaction with 3,4-dichlorobenzaldehyde.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the dichlorobenzylidene group.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the dichlorobenzylidene group.

    Substitution Products: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3,4-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the fluorophenyl group.

    (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but has a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical and biological properties. This group enhances the compound’s stability and may contribute to its biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C17H8Cl2FN3OS

Molecular Weight

392.2 g/mol

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H8Cl2FN3OS/c18-12-6-1-9(7-13(12)19)8-14-16(24)23-17(25-14)21-15(22-23)10-2-4-11(20)5-3-10/h1-8H/b14-8-

InChI Key

PJLJFUBETXBEOF-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2)F

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.